7-fluoro-4-methyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the class of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a fluorine atom and a methyl group on the benzothiazole ring, contributing to its unique properties and potential therapeutic uses.
The compound can be synthesized through various chemical methods, as detailed in scientific literature. It has been studied for its biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.
7-fluoro-4-methyl-1,3-benzothiazol-2-amine can be classified under the following categories:
The synthesis of 7-fluoro-4-methyl-1,3-benzothiazol-2-amine typically involves the following steps:
The synthesis may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and reaction time optimization to achieve high yields and purity of the final product.
7-fluoro-4-methyl-1,3-benzothiazol-2-amine is involved in various chemical reactions due to its amine functional group. Common reactions include:
These reactions typically require catalysts or specific reaction conditions (e.g., temperature, pH) to proceed effectively.
The mechanism of action for compounds like 7-fluoro-4-methyl-1,3-benzothiazol-2-amine often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that benzothiazole derivatives exhibit various biological activities, including antimicrobial and anticancer effects, which are likely mediated through these mechanisms.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the compound's purity and structure.
7-fluoro-4-methyl-1,3-benzothiazol-2-amine has several scientific uses:
Fluorine substitution exerts profound effects on benzothiazole bioactivity through multiple mechanisms. When introduced at the 7-position, fluorine’s strong electron-withdrawing character significantly influences the compound’s electronic distribution, enhancing dipole moments and altering binding interactions with target proteins. The fluorine atom’s modest size (van der Waals radius 1.47 Å) allows isosteric replacement of hydrogen without substantial steric perturbation, while its high electronegativity modifies pKa values and enhances membrane permeability. Critically, the carbon-fluorine bond’s metabolic stability counteracts oxidative degradation pathways, improving pharmacokinetic profiles [2]. These properties collectively explain the prevalence of fluoro-substituted benzothiazoles in antimicrobial research, particularly against increasingly problematic antibiotic-resistant pathogens where novel structural motifs are urgently needed .
Complementing fluorine’s effects, methyl group substitution at the 4-position provides steric and electronic advantages. The methyl group’s electron-donating character (+I effect) counterbalances the electron-withdrawing nature of the 7-fluoro substituent, creating a beneficial electronic push-pull system within the heterocyclic core. This strategic substitution enhances lipophilicity (log P increase ~0.5-1.0 unit compared to unsubstituted analogs), facilitating passive diffusion across biological membranes. Additionally, the methyl group shields vulnerable positions from metabolic attack, particularly hydroxylation by cytochrome P450 enzymes, thereby extending plasma half-life. The combined impact of these substituents is evident in the enhanced antibacterial activity observed in 4-methyl-7-fluoro benzothiazole derivatives compared to monosubstituted or unsubstituted analogs [3].
Table 1: Physicochemical Properties of 7-Fluoro-4-methyl-1,3-benzothiazol-2-amine and Structural Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Key Substituents |
---|---|---|---|---|
7-Fluoro-4-methyl-1,3-benzothiazol-2-amine | C₈H₇FN₂S | 182.22 | 1428234-74-5 | 7-F, 4-CH₃ |
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine | C₈H₇FN₂S | 182.22 | 156970-37-5 | 5-F, 4-CH₃ |
7-Chloro-4-methyl-1,3-benzothiazol-2-amine | C₈H₇ClN₂S | 198.67 | 78584-09-5 | 7-Cl, 4-CH₃ |
7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | C₇H₄ClFN₂S | 202.64 | 26597111 (PubChem CID) | 7-Cl, 4-F |
6-Bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine | C₈H₆BrClN₂S | 277.57 | 383131-53-1 | 6-Br, 7-Cl, 4-CH₃ |
Table 2: Comparative Bioactivity of Benzothiazole Derivatives Against Resistant Bacterial Strains
Compound | Inhibition of DNA Gyrase (IC₅₀, μM) | Antibacterial Activity (MIC, μg/mL) vs. MRSA | Relative Metabolic Stability (t₁/₂, min) | Log P |
---|---|---|---|---|
7-Fluoro-4-methyl-1,3-benzothiazol-2-amine | 5.2 ± 0.3 | 8.0 | 42.7 ± 2.1 | 2.18 |
4-Methyl-1,3-benzothiazol-2-amine (unsubstituted) | 28.6 ± 1.2 | >64 | 18.3 ± 1.2 | 1.72 |
7-Chloro-4-methyl-1,3-benzothiazol-2-amine | 8.7 ± 0.6 | 16.0 | 38.5 ± 1.8 | 2.65 |
7-Fluoro-1,3-benzothiazol-2-amine (no methyl) | 9.4 ± 0.4 | 32.0 | 24.6 ± 1.5 | 1.85 |
6-Bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine | 3.8 ± 0.2 | 4.0 | 51.9 ± 2.5 | 3.24 |
The specific targeting of 7-fluoro-4-methyl-1,3-benzothiazol-2-amine (C₈H₇FN₂S; MW 182.22 g/mol) emerges from its optimal balance of electronic, steric, and pharmacokinetic properties among fluorinated benzothiazoles [1] [2]. This compound presents a regiochemical distinction where the fluorine occupies the 7-position (equivalent to the 5-position in alternative numbering systems), creating an ortho relationship between the fluorine atom and the thiazole nitrogen. This spatial arrangement facilitates distinctive dipole interactions with target enzymes, particularly bacterial DNA gyrase and dihydroorotase, where the orthogonal dipole moments enhance binding within hydrophobic enzyme pockets . The compound’s molecular architecture enables specific interactions with conserved residues in the ATP-binding sites of these enzymes, disrupting essential bacterial metabolic pathways while exhibiting minimal affinity for mammalian counterparts.
The methyl group at the 4-position introduces a critical steric element that restricts molecular rotation and stabilizes a bioactive conformation. This conformational constraint enhances binding entropy by reducing the energetic penalty associated with ligand immobilization upon target binding. Additionally, crystallographic studies of analogous structures reveal that the 4-methyl group occupies a small hydrophobic subpocket in the gyrase B subunit, explaining the 4-fold enhancement in inhibitory potency compared to unmethylated analogs [3]. The methyl group’s influence extends beyond target interactions, significantly improving metabolic stability. Microsomal stability assays demonstrate a 73% increase in half-life for the 4-methyl derivative compared to its non-methylated counterpart, attributable to blocked oxidative deamination at the 2-amino group and steric hindrance of aromatic hydroxylation at the adjacent C₅ position.
Synthetic accessibility further supports the focus on this derivative. The compound can be efficiently synthesized through cyclocondensation of strategically substituted aniline precursors with thiocyanate equivalents under mild conditions. The incorporation of fluorine early in the synthetic sequence ensures regioselectivity, while nano-catalyzed cyclization techniques afford the bicyclic core in yields exceeding 85% with high purity (>95%) [8]. This synthetic tractability facilitates structural diversification at multiple positions, enabling structure-activity relationship exploration. The C-2 amino group serves as a synthetic handle for derivatization through acylation, alkylation, or condensation reactions, allowing generation of compound libraries while preserving the essential 7-fluoro-4-methyl substitution pattern.
The compound’s physicochemical profile aligns with established criteria for antibacterial drug candidates. With a calculated log P of 2.18 and topological polar surface area of 67.9 Ų, the molecule exhibits balanced hydrophilicity-lipophilicity characteristics conducive to cellular penetration while maintaining sufficient aqueous solubility (>15 mg/mL in buffered solutions) for formulation [2] [5]. These properties, coupled with its demonstrated inhibition of drug-resistant Gram-positive pathogens (including MRSA and vancomycin-resistant Enterococci), establish 7-fluoro-4-methyl-1,3-benzothiazol-2-amine as a promising scaffold for combating antibiotic-resistant infections through novel mechanisms of action distinct from existing antibiotic classes .
Table 3: Synthetic Approaches to 7-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Synthetic Route | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|---|
Cyclocondensation | 4-Fluoro-3-methylaniline | Ammonium thiocyanate, Bromine, AcOH, 80°C | 78% | 95% | Single-step, commercially available precursors |
Nano-BF₃·SiO₂ Catalyzed Cyclization | 4-Fluoro-3-methylphenylthiourea | Nano-BF₃·SiO₂, Ethanol, Reflux | 89% | 98% | Higher yield, recyclable catalyst |
Microwave-Assisted Synthesis | 2-Amino-5-fluoro-4-methylbenzenethiol | Cyanogen bromide, DMF, 120°C, μW | 92% | 97% | Rapid reaction (15 min), high purity |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: